Mebeverine Hydrochloride Impurity H is a chemical compound associated with the antispasmodic drug Mebeverine Hydrochloride, which is primarily used to treat symptoms of irritable bowel syndrome. The impurity is significant in pharmaceutical formulations, as it can affect the efficacy and safety profiles of the drug.
Mebeverine Hydrochloride is classified as a small organic molecule, specifically an antimuscarinic agent that does not exhibit anticholinergic side effects. It is derived from various synthetic routes that involve multiple chemical intermediates, including 4-methoxyphenylacetone and several esters and amines. The impurity itself may arise during the synthesis or storage of Mebeverine Hydrochloride, necessitating rigorous quality control measures in pharmaceutical manufacturing .
The synthesis of Mebeverine Hydrochloride typically begins with 4-methoxyphenylacetone, which undergoes reductive amination using aqueous ethylamine in the presence of sodium borohydride. This reaction yields an intermediate compound that is then reacted with 4-bromobutyl acetate. Subsequent hydrolysis leads to the formation of another intermediate, which is then esterified with Veratric acid under acidic conditions to produce Mebeverine Hydrochloride.
The molecular formula for Mebeverine Hydrochloride is with a molecular weight of 466.01 g/mol. The structure consists of a diphenylmethane moiety with various functional groups including an ether and an amine. The chemical identifiers include:
Mebeverine Hydrochloride undergoes various chemical reactions during its synthesis, including:
These reactions are critical for creating the desired structure while minimizing by-products or impurities such as alcohols formed during reductive amination .
Mebeverine Hydrochloride acts primarily as an antispasmodic agent by inhibiting spasms in smooth muscle tissues, particularly in the gastrointestinal tract. It works by blocking calcium channels and modulating neurotransmitter release, which helps alleviate symptoms associated with irritable bowel syndrome such as cramping and abdominal pain. The mechanism involves interaction with muscarinic receptors but without significant anticholinergic effects .
Mebeverine Hydrochloride exhibits several notable physical and chemical properties:
Safety data indicates that it may cause skin irritation or allergic reactions upon exposure .
Mebeverine Hydrochloride is predominantly used in clinical settings for treating irritable bowel syndrome due to its efficacy in reducing gastrointestinal spasms. Its formulation must ensure minimal impurities to maintain therapeutic effectiveness and patient safety. Additionally, ongoing research explores its potential applications in other gastrointestinal disorders where muscle relaxation is beneficial .
Mebeverine EP Impurity H (CAS 2514745-46-9) is structurally identified as 4-[Ethyl[(1RS)-2-(4-methoxyphenyl)-1-methylethyl]amino]butyl 4-hydroxy-3-methoxybenzoate (C~24~H~33~NO~5~, MW 415.52 g/mol) [1] [3] [5]. This impurity originates primarily from molecular rearrangement and transesterification reactions during the synthesis of mebeverine hydrochloride. The parent drug's structure contains two ester linkages: one between veratric acid (3,4-dimethoxybenzoic acid) and the amino alcohol moiety, and another within the hydroxybutyl chain. Impurity H forms when the veratric acid component is replaced by vanillic acid (4-hydroxy-3-methoxybenzoic acid) through nucleophilic acyl substitution [6].
Key precursors contributing to Impurity H formation include:
Table 1: Key Precursors and Their Roles in Impurity H Formation
Precursor | Chemical Structure | Role in Impurity H Formation | Molecular Weight |
---|---|---|---|
Vanillic acid | 4-Hydroxy-3-methoxybenzoic acid | Competes with veratric acid during esterification step | 168.15 g/mol |
Mebeverine alcohol | C~16~H~27~NO~2~ | Forms ester bond with vanillic acid instead of veratric acid | 265.39 g/mol |
Veratric acid impurities | 3,4-Dimethoxybenzoic acid derivatives | Contaminants provide alternative carboxylic acid partners | 182.17 g/mol |
The synthetic route's temperature control during esterification is critical, as elevated temperatures (>80°C) promote transesterification. Additionally, catalytic residues from esterification catalysts (e.g., metal ions) can facilitate nucleophilic attack by vanillic acid on the mebeverine alcohol intermediate [6].
Mebeverine hydrochloride exhibits pH-dependent hydrolysis, with alkaline conditions being particularly conducive to Impurity H formation. The degradation follows pseudo-first-order kinetics with distinct mechanisms under varying pH environments [2] [7].
Alkaline Degradation Pathway (0.1 M NaOH):
Acidic Degradation Pathway (0.5 M HCl):
Oxidative Degradation (H~2~O~2~):
Table 2: Degradation Kinetics of Mebeverine Hydrochloride Under Stress Conditions
Condition | Primary Degradation Product | Half-Life (t~1/2~) | Activation Energy (kJ/mol) | Impurity H Yield |
---|---|---|---|---|
0.1 M NaOH (25°C) | Demethylated derivatives | 0.2 days | 65.2 (calculated) | 12-18% |
0.5 M HCl (25°C) | N-dealkylated compounds | 90 days | 89.7 (calculated) | 2-4% |
3% H~2~O~2~ (70°C) | Hydroxy-methoxy derivatives | 4.8 hours | 71.3 (observed) | 22-28% |
30% H~2~O~2~ (90°C) | Vanillic acid conjugates | 1.2 hours | Not determined | 35-42% |
The Arrhenius plot for oxidative degradation shows a linear relationship (r^2^ > 0.98) between temperature and degradation rate, confirming the temperature sensitivity of Impurity H formation. HPLC studies demonstrate that Impurity H co-elutes with authentic reference standards (CAS 2514745-46-9) under stress conditions, confirming its identity [7].
Process-related factors significantly influence Impurity H levels through three primary mechanisms:
Table 3: Process Parameters Affecting Impurity H Formation in Manufacturing
Process Factor | Critical Threshold | Mechanistic Impact | Corrective Action |
---|---|---|---|
Tin catalyst residue | >30 ppm | Catalyzes transesterification via Lewis acid mechanism | Additional chelating agent purification |
Stearic acid concentration | >1.2% w/w in tablets | Forms proton-donor complexes promoting hydrolysis | Replace with glycerol dibehenate |
Drying temperature | >60°C | Activates solid-state transesterification | Optimize fluid bed drying at 45-50°C |
Residual THF | >0.5% | Solvates vanillic acid enabling nucleophilic attack | Extend vacuum drying to 48 hours |
Crystallization conditions critically impact impurity profiles:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1